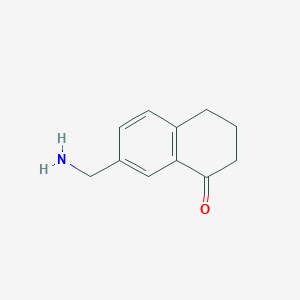
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of aminomethyl tetrahydronaphthalenes This compound is characterized by a naphthalene ring system that is partially hydrogenated and substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1-tetralone.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where 1-tetralone is reacted with formaldehyde and a primary or secondary amine under acidic conditions.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using catalytic hydrogenation with a palladium or platinum catalyst under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) for more selective reductions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 7-(aminomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 7-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting opioid receptors.
Material Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and signal transduction mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, inducing conformational changes that activate intracellular signaling pathways. This can result in various physiological effects, including analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the carbonyl group, resulting in different reactivity and biological activity.
1,2,3,4-Tetrahydronaphthalen-1-one: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
7-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-one: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and applications.
Uniqueness
7-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the aminomethyl and carbonyl functional groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-6H,1-3,7,12H2 |
InChI Key |
MBSJRHWYKIZDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CN)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















